azocarmine G(1-)

Description

Historical Context and Evolution of Azocarmine G Application in Biological Sciences

The use of Azocarmine G in biological sciences has a significant history, most notably its introduction into trichrome staining methods. In 1915, Martin Heidenhain introduced Azocarmine G as a substitute for acid fuchsine in Mallory's trichrome stain. wikipedia.orghuman-embryology.org This modification, which became part of the Heidenhain's AZAN trichrome stain, allowed for more controlled and differentiated staining, enabling researchers to distinguish various tissue components with greater clarity. wikipedia.orghuman-embryology.org The original Mallory's trichrome method, developed by Frank Burr Mallory around 1900, used acid fuchsine, orange G, and aniline (B41778) blue to stain nuclei dark red, erythrocytes orange, and collagen fibers blue. wikipedia.org Heidenhain's adaptation with Azocarmine G provided a new level of precision in histological preparations. wikipedia.orghuman-embryology.org Over time, the AZAN staining method, utilizing Azocarmine G, has become a standard and widely used technique in histology. biognost.comontosight.ai A historical artifact, a glass jar of Azocarmine G certified for use in histology from the National Aniline Division of Allied Chemical & Dye Corporation, is part of the collection at the National Museum of American History, highlighting its long-standing importance in the field. si.edu

Significance of Azocarmine G in Contemporary Research Methodologies

Azocarmine G remains a crucial reagent in modern research, primarily due to its role in various staining protocols that allow for the detailed visualization of tissue and cellular structures. ontosight.ai Its ability to selectively bind to and stain specific cellular components makes it an invaluable tool in histopathology for diagnosing diseases and differentiating between cell and tissue types. ontosight.aiontosight.ai

The most prominent application of Azocarmine G is in the Heidenhain's AZAN trichrome staining method . biognost.comontosight.ai This polychromatic staining technique is essential for distinguishing between different tissue components, such as connective tissue, muscle, and epithelial cells. ontosight.ai In the AZAN method, Azocarmine G typically stains nuclei a deep red, while a counterstain like aniline blue colors collagen and other connective tissue elements blue. wikipedia.orghuman-embryology.orgontosight.ai This differential staining is critical for studying the morphology of connective tissue in diseases like fibrosis and cancer, as well as for assessing muscle pathology. ontosight.aiontosight.ai

Beyond the classic AZAN stain, Azocarmine G is also used to diminish background fluorescence in certain histochemical staining procedures, thereby enhancing the clarity of the primary fluorescent signal. biognost.combiognost.com The dye's utility extends to various research areas, including studies on cell morphology and the identification of specific cell types in culture. chemimpex.com For instance, a modification of the Mallory-Heidenhain Azan-Gomori's method uses Azocarmine G to stain islet cells of the pancreas, aiding in the differentiation of alpha, beta, and delta cells. deltamicroscopies.com

The fundamental principle behind Azocarmine G's staining action lies in its anionic nature, which allows it to bind to acidic components within the cell, such as nucleic acids and certain proteins. morphisto.de The addition of acetic acid to the staining solution can enhance this binding affinity, leading to more precise and selective staining. morphisto.de

Table 1: Key Applications of Azocarmine G in Research

| Application Area | Staining Method | Target Structures | Significance |

|---|---|---|---|

| Histology & Histopathology | Heidenhain's AZAN Trichrome | Nuclei, cytoplasm, collagen, muscle | Differentiating tissue components, diagnosing diseases like fibrosis and cancer. ontosight.aiontosight.ai |

| Histochemistry | Background Fluorescence Diminishing | Non-specific tissue components | Enhancing the signal of fluorescent stains. biognost.combiognost.com |

| Cell Biology | General Staining | Nuclei, acidic proteins | Studying cell morphology and identifying cell types. morphisto.dechemimpex.com |

| Endocrinology | Mallory-Heidenhain Azan-Gomori's Modification | Pancreatic islet cells | Differentiating between alpha, beta, and delta cells. deltamicroscopies.com |

| Wound Healing Studies | Trichrome Staining | Collagen, skin structures | Visualizing tissue repair and regeneration. pubcompare.ai |

Scope and Research Objectives for Azocarmine G Investigations

Current and future research involving Azocarmine G is multifaceted, extending beyond its traditional use in histological staining. One area of investigation focuses on the development of new analytical methods for the detection and quantification of Azocarmine G. For example, researchers have developed cloud point extraction (CPE) procedures using spectrophotometry for the preconcentration and extraction of the dye. researchgate.net

Another significant research avenue explores the use of various materials for the adsorption and removal of Azocarmine G from aqueous solutions, which has environmental implications. Studies have investigated the efficacy of materials like H2SO4-modified acacia sawdust and flower-like layered double hydroxides (LDHs) for this purpose. bohrium.com These studies aim to optimize conditions such as pH, initial dye concentration, and adsorbent dose to achieve maximum removal efficiency. bohrium.com The kinetics, isotherms, and thermodynamics of the adsorption process are also examined to understand the underlying mechanisms. bohrium.com

Furthermore, research continues to refine and adapt staining protocols that utilize Azocarmine G for specific applications and to overcome challenges, such as finding suitable alternatives when Azocarmine G is difficult to procure. rjpp.ro Investigations into the chemical interactions between Azocarmine G and various tissue components at a molecular level also remain a subject of interest, aiming to further elucidate the principles of histological staining. biosynth.com

Table 2: Research Findings on Azocarmine G Adsorption

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Optimal pH | Kinetic Model | Isotherm Model |

|---|---|---|---|---|

| H2SO4-modified acacia sawdust | 64.90 | 2.0 | Pseudo-second order | Langmuir |

| Natural acacia sawdust | 28.01 | 2.0 | Pseudo-second order | Langmuir |

| MgAl-LDH | 105.9 | Optimized | Pseudo-second order | Langmuir |

| MgFe-LDH | 101.6 | Optimized | Pseudo-second order | Langmuir |

Note: This table is based on findings from studies on the adsorption of Azocarmine G. bohrium.com

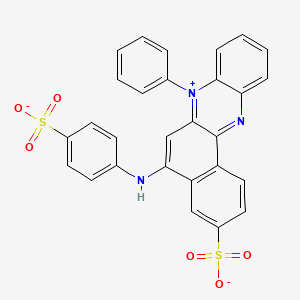

Structure

3D Structure

Properties

Molecular Formula |

C28H18N3O6S2- |

|---|---|

Molecular Weight |

556.6 g/mol |

IUPAC Name |

7-phenyl-5-(4-sulfonatoanilino)benzo[a]phenazin-7-ium-3-sulfonate |

InChI |

InChI=1S/C28H19N3O6S2/c32-38(33,34)20-12-10-18(11-13-20)29-25-17-27-28(22-15-14-21(16-23(22)25)39(35,36)37)30-24-8-4-5-9-26(24)31(27)19-6-2-1-3-7-19/h1-17H,(H2,32,33,34,35,36,37)/p-1 |

InChI Key |

IBIWIZFYQXMEJP-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=CC=C(C=C6)S(=O)(=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=CC=C(C=C6)S(=O)(=O)[O-] |

Origin of Product |

United States |

Mechanistic Basis of Azocarmine G Interactions with Biological Substrates

Elucidation of Azocarmine G Binding to Macromolecular Structures

The utility of Azocarmine G in histology stems from its differential affinity for various biological substrates. As a sulfonated azo dye, its molecular structure facilitates strong binding to polymers and macromolecules, allowing for the visualization of cellular and extracellular components.

Interactions with Proteinaceous Components

Azocarmine G exhibits a pronounced affinity for proteinaceous components, a characteristic that is fundamental to its function as a histological stain. biosynth.com Termed an "acid dye," it preferentially binds to acidophilic tissue components, which are primarily proteins. biologicalstaincommission.orgwikilectures.eu This interaction is so reliable that the dye is also utilized in biochemical assays for protein determination. The binding mechanism involves the formation of complexes between the dye molecules and proteins. The anionic nature of Azocarmine G, conferred by its sulfonate groups, drives its attraction to positively charged sites on protein molecules, such as protonated amino groups. biologicalstaincommission.orgjaypeedigital.com

Affinity for Connective Tissue Elements (e.g., Collagen Fibers, Elastin)

Azocarmine G is a principal reagent in the Heidenhain's AZAN trichrome staining method, a technique widely used for the differentiation of connective tissue elements. biognost.comsolmedialtd.comhistoline.com This method is particularly effective for visualizing collagen fibers. biognost.comontosight.aiontosight.ai While in the complete AZAN procedure collagen is ultimately stained blue by the counterstain Aniline (B41778) Blue, the initial staining with Azocarmine G is a critical step. biognost.comsolmedialtd.com The process involves progressive differentiation with an aniline alcoholic solution after Azocarmine G staining to enable the subsequent specific counterstaining of structures like collagen. biognost.comsolmedialtd.com

While the AZAN stain is renowned for demonstrating collagen, information on the direct affinity of Azocarmine G alone for elastin (B1584352) is less prevalent. Histological methods for elastin, such as those using orcein (B1677455) or resorcin-fuchsin, rely on hydrophobic interactions and van der Waals forces, a different mechanism than the primary electrostatic binding of Azocarmine G. biologicalstaincommission.org

Table 1: Staining Results of Heidenhain's AZAN Trichrome Method

| Tissue/Cellular Component | Final Color |

| Nuclei, Chromatin | Red / Dark Red |

| Erythrocytes | Red |

| Muscle Fibers | Pink to Red-Pink / Orange |

| Collagen Fibers | Blue to Dark Blue |

| Reticulin (B1181520) | Blue to Dark Blue |

| Basement Membranes | Blue to Dark Blue |

| Neuroglia | Hues of Red |

| Mucin | Blue |

| Cartilage Matrix | Blue |

Note: The final colors, particularly for collagen and mucin, are the result of counterstaining with Aniline Blue after the initial Azocarmine G step. biognost.comwikilectures.eubiognost.comwikipedia.orgkenhub.com

Binding to Acidic Cellular Components (e.g., Nuclei, Cartilage, Mucin)

Azocarmine G demonstrates a strong affinity for acidic cellular and extracellular components, which are more accurately described as basophilic (base-loving) due to their positive charge at acidic pH, allowing them to bind anionic (acidic) dyes. This property allows it to selectively stain structures such as cell nuclei, cartilage, and mucin. ontosight.aimorphisto.de The dye imparts a vibrant red color to these components. morphisto.de The binding to nuclei is due to the interaction with nuclear chromatin. biognost.comsolmedialtd.com Its ability to stain mucin, a glycoprotein (B1211001) rich in acidic glycans, and the matrix of cartilage, which contains chondroitin (B13769445) sulfates, further highlights its selectivity for acidic biopolymers. ontosight.aiontosight.aihuman-embryology.org

Physico-Chemical Principles Governing Azocarmine G Staining Selectivity

The specificity of Azocarmine G staining is not arbitrary but is governed by precise physico-chemical principles. The interplay of pH and electrostatic forces dictates which tissue components will bind the dye and with what avidity.

Influence of pH on Azocarmine G Binding Specificity

The pH of the staining solution is a critical determinant in the binding specificity of Azocarmine G. Staining is typically carried out in an acidic medium, commonly a 1% solution of acetic acid. morphisto.deresearchgate.netscispace.com This acidification enhances the binding affinity of the dye to its target structures. morphisto.de

The underlying principle relates to the ionization state of tissue proteins. In acidic solutions (low pH), the concentration of hydrogen ions is high. These protons are taken up by amino groups (-NH2) on amino acid residues within proteins, converting them into their cationic (protonated) form (-NH3+). biologicalstaincommission.orgihcworld.com This creates positively charged sites on proteins, which can then form electrostatic bonds with the anionic Azocarmine G dye molecules. jaypeedigital.com The more acidic the solution, the more amino groups become protonated, leading to stronger and more rapid staining. ihcworld.com Conversely, at a higher pH, proteins would have a net negative charge and would repel the anionic dye. The controlled acidity of the staining solution is therefore essential for ensuring the selective staining of acidophilic components like cytoplasm and nuclei. biologicalstaincommission.orgmorphisto.de

Table 2: Effect of pH on the Ionization of Key Functional Groups in Tissues

| Functional Group | Predominant Charge at Low pH (< ~4) | Predominant Charge at High pH (> ~8) | Relevance to Azocarmine G Staining |

| Amino Groups (-NH₂) | Positive (-NH₃⁺) | Neutral (-NH₂) | Becomes cationic at low pH, enabling binding of anionic Azocarmine G. ihcworld.com |

| Carboxyl Groups (-COOH) | Neutral (-COOH) | Negative (-COO⁻) | Generally not involved in direct binding of anionic dyes. |

| Phosphate Groups (in Nucleic Acids) | Negative (PO₄⁻) | Negative (PO₄⁻) | The negative charge on DNA/RNA leads to repulsion of anionic dyes, but staining of nuclei by Azocarmine G occurs due to its binding to associated basic proteins (histones). biologicalstaincommission.org |

| Sulfate Groups (-SO₃H) | Negative (-SO₃⁻) | Negative (-SO₃⁻) | Persistently anionic, contributing to the basophilia of structures like cartilage matrix and certain mucins, but would repel the anionic dye itself. Binding is likely mediated by associated proteins. ihcworld.com |

Role of Electrostatic Interactions in Azocarmine G-Biomolecule Complexes

The primary mechanism governing the selectivity of Azocarmine G is electrostatic attraction, also known as coulombic forces or ionic bonding. biologicalstaincommission.orgjaypeedigital.com As an anionic dye, Azocarmine G carries a net negative charge due to its sulfonate (-SO₃⁻) groups. researchgate.net It is therefore electrostatically attracted to tissue components that carry a net positive charge (cations). jaypeedigital.com These cationic sites are found on proteins that have been protonated in the acidic staining environment. biologicalstaincommission.org This attraction between opposite charges is the strongest and longest-range force that brings the dye ions into close proximity with the substrate, forming a stable dye-biomolecule complex. jaypeedigital.comresearchgate.net

Impact of Pre-treatment and Processing on Azocarmine G Affinity

The affinity and final staining pattern of Azocarmine G are not solely dependent on the dye's intrinsic chemical properties but are profoundly influenced by the pre-analytical steps of tissue preparation. Each stage, from initial fixation to the final sectioning, can alter the tissue's chemical and physical state, thereby modifying the availability and reactivity of binding sites for Azocarmine G.

Influence of Fixation

Fixation is the cornerstone of tissue preparation, aiming to preserve morphology by preventing autolysis and putrefaction. The choice of fixative is critical as it alters the chemical nature of tissue proteins, which directly impacts dye binding.

Formaldehyde-Based Fixatives: Neutral buffered formalin (NBF) is a common fixative that forms cross-links between proteins, particularly with basic amino groups. leicabiosystems.comrsc.org This cross-linking can alter the three-dimensional structure of proteins and may affect the accessibility of binding sites for anionic dyes like Azocarmine G. leicabiosystems.comrsc.org While methods are optimized for formalin-fixed tissues, factors like fixation duration and temperature are significant variables. jaypeedigital.comleicabiosystems.com Inadequate fixation can lead to poor protection against the rigors of subsequent processing steps, impairing morphology and staining. leicabiosystems.comjaypeedigital.com Conversely, prolonged fixation can lead to excessive cross-linking, which may mask some antigens or dye-binding sites. metaphorlaboratory.com For the Azan staining method, some protocols recommend formalin fixation, noting that it provides good tissue conservation. leicabiosystems.comnih.gov

Coagulant and Precipitant Fixatives: Fixatives like ethanol (B145695) and those containing mercuric chloride or picric acid (e.g., Bouin's solution, Zenker's fixative) act by coagulating or precipitating proteins rather than extensive cross-linking. biomedres.usnih.gov Ethanol fixation, for example, preserves cells through dehydration and protein precipitation. biomedres.us Some studies suggest that alcohol-based fixatives can result in greater staining avidity. nih.gov However, fixatives containing picric acid, such as Bouin's solution, must be thoroughly washed out with ethanol, as residual acid can interfere with staining and impede wax infiltration. jaypeedigital.comleicabiosystems.com Heidenhain's SUSA fixative, which contains mercuric chloride and trichloroacetic acid, requires direct transfer to 95% ethanol to prevent the swelling of collagen in aqueous solutions. jaypeedigital.com The use of Bouin's fluid has been discouraged in some combined immunohistochemistry-Azan protocols due to strong cross-linkage that may inhibit the penetration of reagents. nih.gov

pH of Fixative: The pH of the fixative is a crucial but often overlooked factor. jimdc.org.pk Satisfactory fixation generally occurs within a physiological pH range of 6.0 to 8.0. biomedres.usjimdc.org.pk An acidic environment can cause protein coagulation and may lead to artifacts. metaphorlaboratory.com Since Azocarmine G is an acid dye, its binding to tissue proteins (which is partly due to coulombic forces) is pH-dependent. rsc.org Acidic fixatives can suppress the ionization of acidic groups on proteins while leaving basic groups unaffected, thereby favoring binding with acid dyes. rsc.org The Azocarmine G staining solution itself is typically acidified with acetic acid to a low pH, which increases its binding affinity to acidic cellular components like nuclei. bio-optica.itpathologycenter.jp

Influence of Tissue Processing

Following fixation, tissue processing involves dehydration, clearing, and infiltration with an embedding medium, typically paraffin (B1166041) wax. Each of these steps can introduce artifacts or alter staining affinity. jaypeedigital.commetaphorlaboratory.com

Dehydration: This step removes water from the tissue, usually with a series of graded ethanol solutions. leicabiosystems.com Incomplete dehydration is a significant source of problems, leading to poor infiltration by the non-aqueous clearing agent and subsequent embedding medium. metaphorlaboratory.comresearchgate.net This results in soft, mushy tissue blocks and poor-quality sections where staining is patchy or absent in affected areas. metaphorlaboratory.compolito.it Conversely, over-dehydration can render tissues hard and brittle, causing difficulties during sectioning and potentially altering cell morphology through excessive shrinkage. metaphorlaboratory.comresearchgate.net

Clearing: The clearing agent serves as an intermediate solvent, miscible with both the dehydrant (e.g., ethanol) and the embedding medium (e.g., paraffin). leicabiosystems.com Xylene is a popular clearing agent. leicabiosystems.com Incomplete removal of the dehydrant can prevent proper infiltration by the clearing agent, and likewise, residual clearing agent can interfere with wax infiltration. The combined effects of formalin fixation, heat, and non-polar solvents used in clearing and infiltration may alter the conformation of some tissue components, potentially affecting dye binding. researchgate.net

Embedding and Sectioning: The temperature of the paraffin wax during infiltration is important; temperatures above 63°C may cause loss of reactivity for some cellular components. researchgate.net The thickness of the tissue section also has a direct impact on staining intensity. nih.gov Studies have shown that for various stains, including those in trichrome methods, thicker sections contain more labeled protein within their three-dimensional structure, resulting in a stronger, more intense stain. nih.govphysiology.org This is a critical variable for any quantitative analysis based on staining intensity. physiology.orgajnr.org

The following table summarizes the impact of key pre-treatment and processing variables on the quality of Azan staining, which is critically dependent on Azocarmine G.

| Processing Step/Variable | Recommended Practice / Condition | Impact on Azocarmine G Affinity & Staining Quality | Consequence of Deviation |

|---|---|---|---|

| Fixation Type | Formalin-based (e.g., 10% NBF, 7% Formalin), Zenker's fixative, or Heidenhain's SUSA. leicabiosystems.comnih.gov | Provides good preservation of nuclear and cytoplasmic structures targeted by Azocarmine G. leicabiosystems.comnih.gov Formalin cross-links proteins, while fixatives with mercuric chloride or picric acid act as coagulants. rsc.orgbiomedres.us | Use of fixatives like Bouin's fluid may cause excessive cross-linking, inhibiting dye penetration. nih.gov Improper fixative choice can lead to poor morphological detail. |

| Fixation pH | Physiological range (pH 6.0-8.0) for the fixative. biomedres.usjimdc.org.pk The Azocarmine G staining solution itself is acidic (e.g., with 1% acetic acid). pathologycenter.jpphysiology.org | Optimal fixative pH prevents artifacts. metaphorlaboratory.comjimdc.org.pk The acidic nature of the staining solution enhances the binding of the anionic Azocarmine G dye to cationic tissue components. rsc.org | Non-buffered or highly acidic fixatives can cause formalin pigment artifacts and alter protein conformation, affecting dye binding. metaphorlaboratory.compolito.it |

| Fixation Duration | Dependent on tissue size, typically 6-24 hours. leicabiosystems.comleicabiosystems.com | Ensures complete preservation and protects tissue from damage during subsequent processing. leicabiosystems.com | Inadequate fixation leads to poor processing and loss of morphology. leicabiosystems.com Prolonged fixation may mask binding sites. metaphorlaboratory.com |

| Dehydration | Gradual immersion in a series of increasing ethanol concentrations (e.g., 70% to 100%). leicabiosystems.com | Complete water removal is essential for proper clearing and wax infiltration. | Incomplete dehydration results in poor clearing/infiltration and patchy staining. metaphorlaboratory.com Over-dehydration causes brittle tissue and sectioning artifacts. researchgate.net |

| Differentiation | Controlled differentiation with aniline-alcohol after Azocarmine G staining. bio-optica.itbiognost.com | This is a critical step that selectively removes excess Azocarmine G, leaving it primarily in nuclei, erythrocytes, and some granules, thus allowing for sharp contrast with the subsequent counterstain. bio-optica.itpathologycenter.jp | Under-differentiation can cause the red of the azocarmine to obscure the blue counterstain. Over-differentiation will wash out the desired red staining. |

| Mordanting | Treatment with 5% phosphotungstic acid (PTA) or phosphomolybdic acid (PMA) after Azocarmine G staining. bio-optica.itpathologycenter.jp | PTA acts as a dye-trapping agent for Azocarmine G in certain structures while simultaneously preparing collagen and reticulin fibers for binding with aniline blue. wikipedia.orgwikipedia.org | Improper mordanting can lead to poor or non-selective counterstaining of connective tissues. |

| Section Thickness | Consistent thickness, commonly 3-5 µm. ajnr.orgmdpi.com | Directly affects staining intensity; thicker sections generally stain more strongly. nih.govphysiology.org | Inconsistent thickness will lead to variability in staining intensity, confounding qualitative assessment and invalidating quantitative analysis. nih.gov |

Applications of Azocarmine G in Specialized Research Methodologies

Azocarmine G in Advanced Histological and Cytological Staining Protocols

Azocarmine G is integral to a range of advanced staining protocols that allow for the visualization and differentiation of various tissue components. biognost.com It is particularly valued for its role in trichrome staining methods, which use three different dyes to highlight specific structures within a tissue section. wikipedia.org

A primary application of Azocarmine G is in the Azan trichrome staining method, a modification of Mallory's trichrome stain. wikipedia.orguvigo.es This technique is widely used to differentiate between muscle and collagen fibers in tissue sections, making it valuable for studying connective tissue morphology in various diseases, including fibrosis and cancer. kenhub.comontosight.ai

In the Azan trichrome method, Azocarmine G is typically used first to stain nuclei and cytoplasm red. ontosight.ai This is followed by treatment with phosphotungstic acid and a counterstain of aniline (B41778) blue, which colors collagen and reticular fibers blue. bio-optica.itpathologycenter.jp The result is a high-contrast image where different tissue elements are clearly distinguishable: nuclei appear red, muscle tissue orange, and collagen blue. stainsfile.com This differential staining is essential for assessing tissue structure and identifying pathological changes. kenhub.comontosight.ai

The Azan staining procedure can be adapted for various tissue types and research questions. uvigo.es For instance, it has been used to study the morphology of the human temporomandibular joint, to identify different cell types in the pituitary gland, and to examine tissue sections in coral histopathology. bio-optica.itnoaa.gov

Table 1: Typical Staining Results of the Azan Trichrome Method

| Tissue Component | Staining Color | Reference |

|---|---|---|

| Nuclei | Red/Orange | uvigo.esstainsfile.com |

| Muscle | Orange/Red | bio-optica.itstainsfile.com |

| Collagen | Blue | pathologycenter.jpstainsfile.com |

| Erythrocytes | Red | biognost.combio-optica.it |

| Neuroglia | Reddish | bio-optica.it |

The distinct color separation provided by Azocarmine G-based staining, particularly the Azan method, facilitates quantitative analysis of tissue composition. physiology.org By employing digital image analysis software, researchers can quantify the area and intensity of staining, allowing for objective measurement of changes in tissue components. researchgate.netfoodandnutritionresearch.net

For example, in studies of cardiac fibrosis, Azan staining has been used to quantify the amount of collagen in heart tissue. physiology.org Automated image analysis can be programmed to detect the blue-stained collagen areas, providing a quantitative measure of the extent of fibrosis. physiology.org Similarly, in studies of soft palate muscle regeneration, the area percentage of collagen-rich tissue stained with Azan was quantified to assess the degree of fibrosis. researchgate.net This quantitative approach improves the objectivity and reliability of histopathological evaluations compared to qualitative or semi-quantitative methods. nih.gov

Azocarmine G staining is a valuable tool for investigating tissue pathogenesis and remodeling processes such as fibrosis and degeneration. researchgate.netahajournals.org Fibrosis, characterized by the excessive accumulation of collagen, can be clearly visualized and quantified using the Azan trichrome method. researchgate.netnih.gov

Fibrosis Research: In a study on soft palate injury, Azan staining revealed extensive collagen deposition in the wound area, indicating fibrosis. researchgate.net Quantitative analysis showed a significantly higher percentage of collagen-rich tissue in injured muscles compared to controls. researchgate.net Similarly, Azan staining has been used to assess glomerular fibrosis in hypertensive nephropathy and to evaluate fibrosis in pulmonary arterial hypertension. ahajournals.orgphysiology.org

Degeneration Research: Azocarmine G staining can also highlight degenerative changes in tissues. For example, it has been used to identify collagen deficiency and fibroblast dysfunction in studies of eye development. researchgate.net The stain can also reveal hyaline droplet degeneration, where substances within cells stain red. pathologycenter.jp In coral histopathology, Azocarmine G is used to detect tissue degeneration. noaa.gov

Quantitative Analysis of Azocarmine G Staining Patterns in Tissue Research

Azocarmine G in Microscopic Imaging and Spectrophotometric Research

The properties of Azocarmine G make it suitable for various microscopic imaging and spectrophotometric research applications. morphisto.deresearchgate.net Its strong color and specific binding characteristics are advantageous for detailed visualization and analysis.

While Azocarmine G is traditionally used with standard brightfield microscopy, the principles of high-resolution optical microscopy can be applied to images obtained from Azocarmine G-stained slides. core.ac.uk High-resolution techniques, such as structured illumination microscopy (SIM), offer enhanced spatial resolution beyond the diffraction limit of conventional light microscopy. core.ac.uknih.gov Although these super-resolution methods are often associated with fluorescence microscopy, the detailed morphological information provided by stains like Azocarmine G can be further analyzed and interpreted in the context of high-resolution imaging. mdpi.com The combination of specific staining and advanced microscopy can provide a more complete picture of tissue architecture at the subcellular level. mdpi.com

Near-field scanning optical microscopy (NSOM) is another high-resolution technique that can achieve a spatial resolution of tens of nanometers, bridging the gap between conventional optical microscopy and electron microscopy. nih.gov

The images generated from Azocarmine G-stained tissues are highly amenable to integration with digital image analysis platforms. physiology.org These platforms utilize computational algorithms to automatically extract quantitative data from histological images. medrxiv.org

Software like ImageJ, Fiji, and QuPath are commonly used in research to analyze images from various staining methods. medrxiv.org In the context of Azocarmine G staining, these platforms can be used to:

Quantify Stained Areas: As mentioned previously, software can be used to measure the area of specific colors, such as the blue of collagen in Azan staining, to quantify fibrosis. physiology.orgfoodandnutritionresearch.net

Analyze Staining Intensity: The intensity of the Azocarmine G stain can be measured, which may correlate with the concentration of the targeted cellular components.

Morphometric Analysis: These platforms can perform morphometric analysis, measuring the size and shape of cells and other structures highlighted by the stain. nih.gov

This integration of staining with digital analysis allows for high-throughput, objective, and reproducible data extraction, which is crucial for modern quantitative biology and pathology research. unc.edunih.gov

Spectrophotometric Methods for Protein Determination Utilizing Azocarmine G Binding

The quantification of protein concentration is a fundamental procedure in biochemical and life science research. Among the various techniques available, spectrophotometric methods are widely employed due to their simplicity and speed. A specific colorimetric method utilizes the binding of the dye Azocarmine G to proteins. This approach is based on the principle that in an acidic environment, Azocarmine G forms a stable complex with proteins, resulting in a measurable color change. ynu.edu.cnscientificlabs.co.uk

The interaction between Azocarmine G and proteins induces the formation of a purple-red complex. ynu.edu.cnscientificlabs.co.uk This complex exhibits a maximum absorption wavelength (λmax) that is distinct from the free dye, allowing for the quantification of the protein concentration by measuring the absorbance of the solution.

Detailed Research Findings

Research published in the Journal of Yunnan University: Natural Sciences Edition investigated the specifics of this protein determination method. ynu.edu.cn The study established that a purple-red complex forms rapidly when Azocarmine G interacts with proteins in an acidic medium. ynu.edu.cn The resulting complex has a maximum absorption wavelength at 570 nm. ynu.edu.cn A similar method using the related dye Azocarmine B also reported a maximum absorption at 570 nm, which represented a 50 nm bathochromic shift (a shift to a longer wavelength) compared to the free dye. researchgate.net

The study demonstrated a linear relationship between the absorbance at 570 nm and the concentration of several standard proteins. ynu.edu.cn This linearity was observed for bovine serum albumin (BSA), human serum albumin (HSA), and human Immunoglobulin G (IgG) for concentrations up to at least 15.0 μg/mL. ynu.edu.cn This indicates that the assay can be used to reliably quantify these proteins within this range. The method was noted for being simple, rapid, and selective. ynu.edu.cn

A significant finding was the method's robustness in the presence of substances that typically interfere with other protein assays. ynu.edu.cn According to the research, proteinase and the majority of other coexisting substances did not interfere with the determination of protein concentration using the Azocarmine G binding method. ynu.edu.cn Furthermore, the results obtained with this technique showed good agreement with those from the widely used Coomassie Brilliant Blue G-250 method, suggesting comparable accuracy. ynu.edu.cnresearchgate.net

The table below summarizes the key parameters of the spectrophotometric protein assay using Azocarmine G as described in the research findings.

| Parameter | Value/Description | Source(s) |

| Principle | Formation of a purple-red complex between Azocarmine G and protein in an acidic medium. | ynu.edu.cn |

| Maximum Absorption (λmax) | 570 nm | ynu.edu.cn |

| Proteins Tested | Bovine Serum Albumin (BSA), Human Serum Albumin (HSA), Human Immunoglobulin G (IgG) | ynu.edu.cn |

| Linear Range | Linear increase in absorbance with protein concentration up to at least 15.0 μg/mL. | ynu.edu.cn |

| Interference | Minimal interference from proteinase and other common coexisting substances. | ynu.edu.cn |

| Comparison | Results agreed well with the Coomassie Brilliant Blue G-250 method. | ynu.edu.cn |

The following table provides a comparative overview based on the reported performance characteristics of the Azocarmine G method and the standard Coomassie Brilliant Blue G-250 assay.

| Feature | Azocarmine G Method | Coomassie Brilliant Blue G-250 (Bradford) Method |

| Principle | Dye binds to protein in an acidic medium, forming a purple-red complex. ynu.edu.cn | Dye binding to protein causes a shift in the dye's absorption maximum from 465 nm to 595 nm. researchgate.netksu.edu.sa |

| Reported λmax | 570 nm ynu.edu.cn | 595 nm researchgate.netksu.edu.sa |

| Reaction Speed | Rapid ynu.edu.cn | Very rapid, complete in approximately 2 minutes. researchgate.net |

| Primary Amino Acid Binding | Not specified in detail, but binds to proteins generally. ynu.edu.cn | Binds primarily to basic (especially arginine) and aromatic amino acid residues. ksu.edu.salabome.com |

| Reported Advantages | Simple, rapid, selective, wide determination range. ynu.edu.cn | Very reproducible, rapid, good color stability, compatible with reducing agents. researchgate.netlabome.com |

| Concordance | Results show good agreement with the Coomassie method. ynu.edu.cn | Established as a standard and widely used method for protein quantification. nih.govthermofisher.com |

Comparative Studies and Methodological Advancements Involving Azocarmine G

Comparative Efficacy and Specificity of Azocarmine G Versus Alternative Dyes in Research

The utility of a histological stain is determined by its ability to provide clear, consistent, and specific differentiation of cellular and extracellular components. Azocarmine G is frequently evaluated against other dyes to ascertain its performance in various research contexts.

Head-to-Head Analyses in Delineating Tissue Architecture and Cellular Components

Azocarmine G is a central component of the Heidenhain AZAN trichrome staining method, where it is used in conjunction with other dyes like aniline (B41778) blue and orange G to selectively stain different tissue structures. morphisto.de In this technique, Azocarmine G typically imparts a vibrant red color to acidic and basophilic structures such as cell nuclei, neurofibrils, and acidophilic cytoplasm. morphisto.deoucreate.com This contrasts with the blue staining of collagen and mucus by aniline blue and the orange staining of erythrocytes by orange G. oucreate.comnih.gov

A significant head-to-head comparison involves modified AZAN protocols versus other established trichrome methods. For instance, a modified AZAN staining method for human adenohypophyseal cells, which involves gentle oxidation followed by the AZAN technique and an additional aniline blue staining step, has demonstrated superior results. nih.gov This modified procedure provided a clearer classification of six distinct cell types compared to the original AZAN or the Masson-Goldner staining methods. In this protocol, Azocarmine G specifically stained alpha-acidophilic cells a clear red, distinguishing them from epsilon-acidophilic cells which appeared orange-red from Orange G staining. nih.gov

In the context of connective tissue, Azocarmine G-based stains are often compared with other methods for detecting components like collagen and mucin. ontosight.ai While stains like Sirius Red are also used for collagen, they can sometimes obscure other histological features by staining the entire tissue in varying shades of pink-brown, making cellular differentiation difficult. frontiersin.org In contrast, the multi-dye nature of the AZAN method, with Azocarmine G as the primary nuclear and cytoplasmic stain, provides a broader palette for distinguishing various components within the same section. solmedialtd.comhistoline.com

Another area of comparison is in fluorescence microscopy. When used to stain mast cells, acid dyes like Azocarmine G can induce a selective fluorescence. Studies have shown this effect in mast cells from rats, mice, and humans. nih.gov However, the fluorescence intensity observed with Azocarmine G in immature rat mast cells was lower than that produced by the basic dye acridine (B1665455) orange, indicating that for specific applications like fluorescence-based quantification of immature mast cells, alternative dyes might be more effective. nih.gov

| Staining Method/Target | Azocarmine G Performance | Comparative Dye(s) | Comparative Performance | Source(s) |

| Adenohypophyseal Cells | Stains alpha-acidophilic cells clear red in a modified AZAN protocol. | Original AZAN, Masson-Goldner | The modified method with Azocarmine G provides much better differential staining and cell classification. | nih.gov |

| General Connective Tissue | Stains nuclei and cytoplasm red, providing high contrast with the blue collagen stain (Aniline Blue) in AZAN methods. | Sirius Red | Sirius Red can obscure salient histologic features and lacks differential staining between cell types like eosinophils and neutrophils. | morphisto.defrontiersin.org |

| Mast Cell Fluorescence | Induces selective fluorescence in mature and immature mast cells. | Acridine Orange (a basic dye) | Acridine Orange produces more intense fluorescence in immature mast cells. | nih.gov |

| Islet of Langerhans Cells | Stains beta cells red and alpha cells pinkish in a modified Azan-Gomori stain. | N/A (Internal differentiation) | Provides clear differentiation between alpha and beta cells. | rowleybio.com |

Advantages and Limitations of Azocarmine G in Diverse Research Contexts

The choice to use Azocarmine G is dictated by its specific advantages for certain applications, as well as its inherent limitations.

Advantages:

High Contrast in Trichrome Staining: Its primary advantage lies in its role within polychromatic staining methods like AZAN. The strong red color it imparts to nuclei and cytoplasm provides excellent contrast against the blue or green counterstains used for collagen, facilitating clear delineation of tissue architecture. morphisto.desolmedialtd.com

Specificity for Acidic Components: Azocarmine G has a strong affinity for acidic cellular components, such as nucleic acids and acidic proteins, allowing for their selective visualization. morphisto.de

Versatility: It is used to stain a wide variety of structures, including muscle fibers, glial cells, chromatin, and erythrocytes, making it a versatile tool for general histology and histopathology. solmedialtd.comhistoline.com

Use in Mucin and Collagen Detection: The dye is effective in staining mucins and provides a good counterstain in methods designed to highlight collagen, making it valuable in studies of extracellular matrix. ontosight.ai

Limitations:

Protocol Complexity and Lack of Standardization: The effectiveness of Azocarmine G is highly dependent on the specific protocol used, including factors like differentiation time in aniline alcohol. solmedialtd.combiognost.com Staining procedures are often not standardized, relying on the experience of laboratory personnel, which can lead to variability in results. biognost.com

Potential Carcinogen: Some sources indicate that Azocarmine G has been restricted in use as a potential carcinogen, leading to recommendations for substitution with Azocarmine B where possible. rowleybio.com

Lower Fluorescence Intensity: In specialized applications like fluorescence microscopy of certain cell types, it may be less potent than other available fluorescent dyes. nih.gov

Solubility: Azocarmine G has moderate solubility in water, which is less than that of Azocarmine B. This might make Azocarmine B a preferable choice in some protocol preparations. biologicalstaincommission.orgstainsfile.com

Refinement and Optimization of Azocarmine G-Based Methodologies

To overcome some of its limitations and enhance its staining capabilities, researchers have continuously worked on refining and optimizing protocols involving Azocarmine G.

Development of Modified Azocarmine G Staining Protocols for Enhanced Specificity and Sensitivity

The most common modifications focus on the Heidenhain AZAN technique. The goal is to improve the differential staining capacity and the clarity of specific cellular components.

One key modification involves the progressive differentiation of the Azocarmine G stain. After initial overstaining with a heated Azocarmine G solution, the section is carefully differentiated with an aniline alcohol solution. solmedialtd.combiognost.com This step is critical; it removes the dye from collagen and other background elements, ensuring that they can be subsequently stained by the aniline blue counterstain. The differentiation is often monitored microscopically to achieve the perfect balance where nuclei remain sharply stained in red against a paler background. researchgate.net

Another modification introduces an oxidation step before staining. In the successful differential staining of adenohypophyseal cells, sections were treated with a mixture of potassium permanganate (B83412) and sulfuric acid prior to the AZAN procedure. This pre-treatment enhanced the subsequent staining, allowing for a clearer distinction between cell types. nih.gov

Gomori's modification of the Mallory-Heidenhain AZAN stain for pancreatic islet cells is another example. This protocol carefully calibrates the differentiation in aniline-alcohol to distinguish beta cells (which stain red or orangy-red) from alpha cells (pinkish) and the colorless acinar parenchyma. rowleybio.com

| Protocol Modification | Purpose | Key Steps | Outcome | Source(s) |

| Progressive Differentiation | To increase contrast and enable effective counterstaining of collagen. | Overstaining with Azocarmine G, followed by controlled differentiation with aniline alcohol solution. | Sharp red staining of nuclei and cytoplasm, with collagen cleared for blue counterstaining. | solmedialtd.comresearchgate.net |

| Pre-staining Oxidation | To enhance differential staining of specific cell types. | Gentle oxidation with potassium permanganate and sulfuric acid before the AZAN protocol. | Improved classification of human adenohypophyseal cells. | nih.gov |

| Gomori's Islet Cell Stain | To differentiate alpha and beta cells in the pancreas. | Precise, microscopically-controlled differentiation in aniline-alcohol. | Red-stained beta cells contrasted with pinkish alpha cells. | rowleybio.com |

Standardization of Azocarmine G Procedures for Inter-laboratory Research Reproducibility

A significant challenge in histological staining is ensuring that results are reproducible across different laboratories and even between different technicians in the same lab. With complex, multi-step procedures like the AZAN stain, this is particularly difficult.

The lack of standardization is a widely acknowledged issue. The intensity of the stain and the final color balance depend heavily on subjective factors, such as the exact duration of immersion in the dye and the extent of differentiation. biognost.com Many protocols explicitly state that differentiation should be checked microscopically, which introduces a high degree of operator-dependent variability. rowleybio.comresearchgate.net

Efforts to standardize include the development and provision of complete staining kits. These kits, such as the Azan Trichrome kit, provide pre-made, quality-controlled reagents and a detailed, step-by-step protocol. solmedialtd.comhistoline.com By supplying standardized solutions of Azocarmine G, aniline alcohol, and the counterstain, these kits aim to reduce the variability that arises from preparing reagents in-house.

Furthermore, the Biological Stain Commission certifies batches of dyes, including Azocarmine G, to ensure their quality and consistency. biologicalstaincommission.org Using certified dyes is a crucial first step in standardizing any staining procedure. However, even with certified dyes and kits, strict adherence to a well-defined and validated protocol remains essential for achieving inter-laboratory reproducibility. The development of automated staining platforms also contributes to standardization by removing the variability of manual timing and handling.

Future Directions and Emerging Research Avenues for Azocarmine G

Exploration of Azocarmine G in Novel Bioanalytical Techniques

While primarily known as a histological stain, Azocarmine G is being explored in several novel and refined bioanalytical techniques that leverage its unique chemical and spectral properties. moleculardepot.comchemimpex.com Its application is expanding from qualitative staining to quantitative analysis, where it serves as a crucial component in sensitive detection and measurement methodologies.

Recent research has demonstrated the use of Azocarmine G in developing new methods for the determination of biomolecules. One such innovative approach is the Resonance Light Scattering (RLS) technique. researchgate.net A study developed a method for DNA determination where the weak RLS signal of Azocarmine G is significantly enhanced upon the formation of a ternary complex with cetyltrimethylammonium bromide (CTAB) and DNA. researchgate.net This enhancement, resulting from the formation of a large aggregated complex, provides a highly sensitive and simple method for DNA quantification. researchgate.net

Furthermore, Azocarmine G is instrumental in advanced spectrophotometric methods, often coupled with preconcentration techniques like cloud point extraction (CPE). researchgate.net A procedure using mixed micelles of Triton X-114 and Docusate sodium salt (DOSS) has been developed for the extraction and preconcentration of Azocarmine G, allowing for its determination in various samples with high accuracy. researchgate.net The compound is also increasingly used as a reference standard for the determination of analytes in food and beverages using high-performance liquid chromatography coupled with a diode-array detector (HPLC-DAD), highlighting its value in ensuring the accuracy and reliability of analytical testing. scbt.comavantorsciences.comsigmaaldrich.com

Table 1: Selected Novel Bioanalytical Applications of Azocarmine G

| Technique | Analyte/System Studied | Key Research Finding | Reference(s) |

|---|---|---|---|

| Resonance Light Scattering (RLS) | Calf Thymus DNA | The weak RLS signal of Azocarmine G is greatly enhanced by forming a ternary complex with CTAB and DNA, enabling sensitive DNA quantification. | researchgate.net |

| Cloud Point Extraction (CPE) with Spectrophotometry | Azocarmine G (in real samples) | Developed a CPE procedure using mixed micelles for the effective preconcentration and determination of Azocarmine G. | researchgate.net |

| High-Performance Liquid Chromatography with Diode-Array Detector (HPLC-DAD) | Food and Beverage Analytes | Employed as a reference standard for the quantitative determination of Azocarmine G used as a colorant. | avantorsciences.comsigmaaldrich.com |

| Cytofluorometry | Cells from Paraffin (B1166041) Sections | Used to block background fluorescence, thereby improving the accuracy of cytofluorometric measurements. | moleculardepot.com |

Potential for Integration of Azocarmine G with Advanced Biomolecular Detection Systems

The integration of Azocarmine G with advanced detection systems is a promising area of research, aiming to create more powerful and specific analytical platforms. Its inherent ability to interact with proteins and nucleic acids makes it a suitable candidate for developing sophisticated biosensors and imaging systems.

The potential exists to integrate Azocarmine G into fluorescence-based detection systems. Although its native fluorescence can be a limitation, its interaction with other molecules can modulate this property. For example, its emission peak was observed to be reduced by approximately 50% after exposure to a 300 krad dose of radiation, a characteristic that could potentially be harnessed for dosimetry applications. bioone.org

A significant area of emerging research is the use of Azocarmine G in environmental remediation studies involving photocatalysis. In these systems, Azocarmine G serves as a model pollutant dye, and its degradation is monitored to assess the efficiency of novel photocatalytic materials. For instance, studies have used composites like PS/ZnO and flower-like layered double hydroxides (LDHs) to degrade Azocarmine G under sunlight or visible light. bohrium.comresearchgate.net The integration involves advanced analytical monitoring of the dye's concentration, often using UV-Vis spectroscopy, to characterize the performance of these advanced materials. bohrium.com The efficiency of a PS/ZnO composite in degrading Azocarmine G reached 95% under natural sunlight, demonstrating a powerful synergy between the dye as a target molecule and the advanced material as a detection and degradation system. researchgate.net

Development of Predictive Models for Azocarmine G-Biomolecule Interactions in Complex Biological Systems

Understanding and predicting the interactions between small molecules like Azocarmine G and biological macromolecules is fundamental to advancing biochemical and biomedical research. mdpi.com While Azocarmine G is known to bind to acidic cellular components such as nuclei, cartilage, and collagen, the precise molecular mechanisms and thermodynamics of these interactions are not fully elucidated. biognost.comresearchgate.net The development of predictive computational models represents a significant future direction for research.

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) models and deep learning algorithms, are increasingly used to predict drug-target interactions (DTIs). nih.gov Such models could be adapted for Azocarmine G to predict its binding affinity and specificity to various proteins and nucleic acid structures. By analyzing the dye's molecular structure—including its hydrophilic sulfonate groups and aromatic rings—these models could simulate its interactions within a protein's binding pocket or along a DNA groove. nih.govnih.gov

Tools like HINT (Hydropathic Interactions), which generate scores based on hydrophobic and polar interactions, could be employed to map the energetics of Azocarmine G's binding to its biological targets. frontiersin.org Developing such predictive models would require a combination of experimental data—such as binding affinities measured in solution—and high-resolution structural data of the Azocarmine G-biomolecule complex. frontiersin.org These in silico approaches could accelerate the design of Azocarmine G analogues with enhanced specificity for particular biological targets and provide deeper insights into its staining mechanisms in complex tissues. frontiersin.orgnih.gov

Unexplored Research Potentials of Azocarmine G Derivatives or Analogues

The core structure of Azocarmine G offers a scaffold for chemical modification to create derivatives or analogues with novel properties and applications. This area of research remains largely unexplored but holds considerable potential for expanding the compound's utility beyond its current applications.

One of the most compelling arguments for developing Azocarmine G analogues comes from a study on its antiplasmodial activity. nih.gov The research noted that Azocarmine G was inactive against the asexual forms of Plasmodium falciparum, the parasite that causes malaria. nih.gov It was hypothesized that the presence of hydrophilic sulfonate groups on the molecule limits its ability to permeate the red blood cell membrane and reach potential intracellular targets. nih.gov This finding directly suggests a promising research avenue: the synthesis of Azocarmine G analogues with reduced hydrophilicity or modified charge distribution to improve membrane transport. nih.gov Evaluating the structure-transport relationship of such analogues could lead to the design of more active and selective antimalarial agents. nih.gov

Beyond therapeutic applications, derivatives could be engineered to improve performance in existing roles. For example, modifying the chromophore could tune the dye's absorption spectrum, potentially enhancing the efficiency of photocatalytic systems that use it as a photosensitizer. ajrconline.org For histological applications, analogues could be synthesized with altered binding affinities or fluorescent properties, leading to more specific stains or probes for advanced microscopy and multiplex imaging techniques. The synthesis of thermosensitive biomimetic analogues has also been suggested as a potential research direction. ru.nl The exploration of Azocarmine G derivatives is a frontier that could unlock new functionalities for this versatile dye.

Q & A

Q. What are the primary applications of azocarmine G(1-) in histological staining, and what methodological considerations ensure optimal tissue contrast?

Azocarmine G(1-) is widely used as a cationic dye for staining acidic tissue components, such as nuclei and cartilage, due to its affinity for sulfated glycosaminoglycans. To optimize contrast:

- Fixation : Use neutral-buffered formalin to preserve tissue architecture and avoid over-fixation, which may reduce dye penetration .

- pH Adjustment : Maintain staining solutions at pH 2.5–3.0 to enhance electrostatic interactions between the dye and tissue targets .

- Concentration : Prepare working solutions at 0.1–0.5% (w/v) in distilled water, filtered to remove particulates that may cause uneven staining .

Q. How should researchers validate the purity and concentration of azocarmine G(1-) solutions for experimental reproducibility?

- UV-Vis Spectroscopy : Measure absorbance at λmax = 518 nm (characteristic of azo dyes) and compare against a standard curve of known concentrations .

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) to detect impurities (>97% purity required for consistent results) .

- Storage : Store lyophilized powder at 0–6°C to prevent hydrolysis; solutions should be prepared fresh or frozen at -20°C for ≤1 week .

Advanced Research Questions

Q. What advanced spectroscopic or chromatographic techniques can resolve discrepancies in azocarmine G(1-) binding efficiency reported across studies?

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to compare affinity under varying pH or ionic strength conditions .

- Mass Spectrometry (MS) : Identify non-specific binding artifacts (e.g., dye aggregation) by analyzing molecular weight shifts in tissue extracts post-staining .

- Fluorescence Quenching Assays : Monitor competitive binding with alternative dyes (e.g., Alcian Blue) to isolate azocarmine G(1-)’s specificity for sulfated polysaccharides .

Q. How can researchers design controlled experiments to isolate azocarmine G(1-)’s specific staining mechanisms from confounding variables?

- Negative Controls : Use enzymatic digestion (e.g., chondroitinase ABC to cleave sulfated glycosaminoglycans) to confirm target specificity .

- Variable Gradients : Systematically adjust ionic strength (e.g., NaCl 0–1M) to assess electrostatic binding contributions .

- Cross-Validation : Compare results with alternative staining protocols (e.g., Safranin O) and quantify colorimetric intensity via image analysis software (e.g., ImageJ) .

Q. What strategies mitigate batch-to-batch variability in azocarmine G(1-) synthesis for longitudinal studies?

- Supplier Certification : Source reagents from suppliers providing Lot-specific UV-Vis and HPLC purity certificates (>97% purity) .

- In-House QC : Implement a standardized protocol for verifying dye solubility (e.g., centrifugation at 10,000×g to remove insoluble aggregates) .

- Inter-Lab Calibration : Share aliquots of a reference batch across collaborating labs to normalize staining intensity metrics .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for azocarmine G(1-)-based studies?

- Novelty : Investigate understudied applications, such as azocarmine G(1-)’s potential in detecting tumor-associated glycosaminoglycans .

- Feasibility : Pilot studies using ex vivo tissue sections to minimize ethical concerns compared to in vivo models .

- Relevance : Align with current trends in histopathology, such as multiplex staining protocols combining azocarmine G(1-) with immunohistochemical markers .

Q. What statistical approaches are appropriate for analyzing azocarmine G(1-) staining intensity data in comparative studies?

- Non-Parametric Tests : Use Mann-Whitney U tests for non-normally distributed intensity scores derived from image analysis .

- Multivariate Regression : Model staining efficiency as a function of pH, temperature, and fixation time to identify key variables .

- Inter-Rater Reliability : Calculate Cohen’s κ for agreement between multiple observers scoring staining patterns .

Data Presentation and Reproducibility

Q. How should researchers present spectral or chromatographic data for azocarmine G(1-) in publications to ensure clarity and reproducibility?

- Figures : Include raw UV-Vis spectra with annotated λmax and baseline corrections .

- Tables : Report HPLC retention times, column specifications, and mobile phase gradients .

- Supplemental Data : Provide raw intensity values and image files in open-access repositories (e.g., Figshare) with DOI links .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.